molecular formula C18H19NOS2 B2550467 (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1798402-07-9

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No. B2550467
CAS RN: 1798402-07-9
M. Wt: 329.48
InChI Key: NGKOHBSIGCJFKL-RUDMXATFSA-N
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Description

The compound (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is a derivative of acrylamide featuring a cyclopropyl group, a methylthio-substituted phenyl group, and a thiophen-3-ylmethyl group. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, involves a solid-state reaction between two precursor molecules, as seen in the first paper . This suggests that a similar approach could be used for the synthesis of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, potentially involving a cyclopropyl-containing aldehyde and a thiophen-3-ylmethyl-substituted cyanoacetamide.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These methods would likely be applicable in analyzing the molecular structure of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide to confirm its stereochemistry and ensure the purity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involving acrylamide derivatives can be complex and are influenced by the substituents on the acrylamide moiety. The second paper describes the diastereoselective synthesis of related compounds, which indicates that the synthesis of our compound of interest may also involve selective reactions that could be influenced by the presence of the cyclopropyl and thiophenyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives, such as thermal behavior, can be studied using differential scanning calorimetry (DSC) and other thermal analysis techniques . These methods would be useful in determining the melting point, heat of fusion, and other thermodynamic properties of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the information provided .

Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and investigating any potential biological activity .

properties

IUPAC Name

(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c1-21-17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-22-13-15/h2-4,7-11,13,16H,5-6,12H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKOHBSIGCJFKL-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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